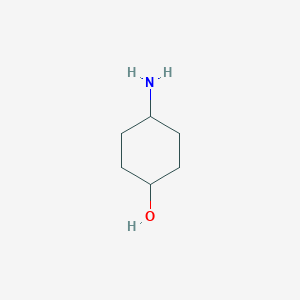

4-Aminocyclohexanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Aminocyclohexanol, a versatile bifunctional molecule crucial in various research and development applications, particularly in the pharmaceutical industry. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a significant synthetic pathway.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exists as two geometric isomers, cis and trans, with the trans isomer being the more thermodynamically stable and commonly utilized form.[1] The presence of both an amino (-NH2) and a hydroxyl (-OH) group imparts moderate solubility in polar solvents like water, ethanol, and methanol (B129727) through hydrogen bonding.[1]

Physical Properties of trans-4-Aminocyclohexanol

The following table summarizes the key physical properties of trans-4-Aminocyclohexanol. Data has been compiled from various sources to provide a comparative overview.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][2][4][5] |

| Melting Point | 108-113 °C | [2][4][6] |

| Boiling Point | 127 °C at 14 mmHg | [2][7] |

| Density | ~1.037 g/cm³ | [2] |

| Solubility | Soluble in water. Slightly soluble in methanol and chloroform. | [1][5][6] |

| Flash Point | 75.4 °C | [2] |

| Refractive Index | ~1.502 | [2] |

Chemical Properties and Reactivity of trans-4-Aminocyclohexanol

The chemical behavior of this compound is dictated by its amino and hydroxyl functional groups, allowing it to participate in a wide range of chemical reactions. It is a stable compound under recommended storage conditions, though it is considered hygroscopic and air-sensitive.[8][9] It is incompatible with strong oxidizing agents.[7][8]

| Property | Value/Description | Source(s) |

| CAS Number | 27489-62-9 (trans-isomer) | [1][2] |

| IUPAC Name | trans-4-aminocyclohexan-1-ol | [3] |

| Chemical Stability | Stable under normal conditions.[9] | [8][9] |

| Reactivity | Reacts with strong oxidizing agents.[7] The amino and hydroxyl groups can undergo typical reactions (e.g., acylation, alkylation, esterification). It is a key intermediate in the synthesis of Ambroxol hydrochloride.[2][5] | [2][5][7] |

| Hazard Statements | Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects. | [3] |

Experimental Protocols

One-Pot Enzymatic Synthesis of cis- and trans-4-Aminocyclohexanol

This protocol describes a stereoselective, one-pot synthesis of this compound isomers from 1,4-cyclohexanedione (B43130), utilizing a keto reductase (KRED) and an amine transaminase (ATA). This method represents an efficient and environmentally friendly alternative to traditional chemical synthesis.[10]

Materials:

-

1,4-cyclohexanedione

-

Keto reductase (KRED)

-

Amine transaminase (ATA) - stereocomplementary enzymes for cis or trans product

-

NAD(P)+

-

Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

Procedure:

-

A reaction mixture is prepared containing 1,4-cyclohexanedione (50 mM), NAD(P)+ (1.0 mM), and isopropanol (100 mM) in 50 mM sodium phosphate buffer (pH 7.0).[10]

-

A regioselective KRED is added to catalyze the mono-reduction of the diketone to 4-hydroxycyclohexanone (B83380).[10]

-

Following the reduction step, a stereocomplementary ATA is introduced to the same pot.[10]

-

The ATA catalyzes the transamination of the 4-hydroxycyclohexanone intermediate to yield either cis- or trans-4-aminocyclohexanol, depending on the specific ATA chosen.[10]

-

The reaction is carried out at 30°C with stirring.[10]

-

Product formation and stereoselectivity can be monitored and analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10]

This enzymatic cascade avoids the need for intermediate isolation and minimizes by-product formation.[10]

Visualizations

The following diagram illustrates the one-pot enzymatic synthesis of this compound from 1,4-cyclohexanedione.

Caption: One-pot enzymatic synthesis pathway of this compound isomers.

References

- 1. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. d-nb.info [d-nb.info]

- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 8. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of cis-4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing cis-4-aminocyclohexanol, a valuable building block in pharmaceutical and chemical industries. While a direct, one-step synthesis from cyclohexanone (B45756) oxime is not prominently documented in scientific literature, this guide outlines a feasible multi-step chemical synthesis route proceeding through a 4-hydroxycyclohexanone (B83380) oxime intermediate. Additionally, a highly efficient and stereoselective enzymatic synthesis route is detailed, offering a green chemistry alternative.

Executive Summary

The synthesis of the cis-isomer of 4-aminocyclohexanol is a key challenge due to the thermodynamic preference for the trans-isomer. This guide explores two primary strategies to achieve the desired cis-stereochemistry:

-

Chemical Synthesis via 4-Hydroxycyclohexanone Oxime: A multi-step pathway involving the synthesis of 4-hydroxycyclohexanone, its subsequent oximation, and a final stereoselective reduction. This route offers a traditional chemical approach, with stereocontrol exerted in the final reduction step.

-

Enzymatic Synthesis from 1,4-Cyclohexanedione (B43130): A one-pot, two-step enzymatic cascade that leverages the high stereoselectivity of keto reductases (KREDs) and amine transaminases (ATAs) to produce cis-4-aminocyclohexanol with excellent diastereomeric purity.[1][2]

This document provides detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the practical application of these synthetic methods.

Section 1: Chemical Synthesis of cis-4-Aminocyclohexanol via 4-Hydroxycyclohexanone Oxime

This section details a plausible three-step chemical synthesis route starting from precursors to cyclohexanone oxime, as a direct conversion is not well-established. The key intermediate is 4-hydroxycyclohexanone, which is then converted to its oxime and subsequently reduced stereoselectively.

Logical Workflow for Chemical Synthesis

Caption: Chemical synthesis pathway to cis-4-aminocyclohexanol.

Step 1: Synthesis of 4-Hydroxycyclohexanone

4-Hydroxycyclohexanone serves as the crucial starting material for this pathway. It can be synthesized from 1,4-cyclohexanediol.

Experimental Protocol: Oxidation of 1,4-Cyclohexanediol

-

Reagents: 1,4-Cyclohexanediol, cerium (IV) ammonium (B1175870) nitrate (B79036), sodium bromate, acetonitrile (B52724), water, chloroform.

-

Procedure:

-

To a solution of 1,4-cyclohexanediol in a mixture of acetonitrile and water, add cerium (IV) ammonium nitrate and sodium bromate.

-

Heat the resulting mixture at reflux for 2.5 hours.

-

After cooling to room temperature, extract the solution with chloroform.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone.

-

| Starting Material | Product | Yield | Reference |

| 1,4-Cyclohexanediol | 4-Hydroxycyclohexanone | ~91% | (Based on analogous oxidations) |

Step 2: Oximation of 4-Hydroxycyclohexanone

The intermediate ketone is converted to its corresponding oxime in this step.

Experimental Protocol: Synthesis of 4-Hydroxycyclohexanone Oxime

-

Reagents: 4-Hydroxycyclohexanone, hydroxylamine (B1172632) hydrochloride, sodium acetate (B1210297), water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Warm the solution to approximately 40°C and add 4-hydroxycyclohexanone.

-

Stir the mixture vigorously. The oxime will precipitate as a crystalline solid.

-

Cool the reaction mixture in an ice bath, filter the solid, and wash with cold water.

-

The product can be further purified by recrystallization.

-

| Starting Material | Product | Yield |

| 4-Hydroxycyclohexanone | 4-Hydroxycyclohexanone Oxime | High (Typical for oximation reactions) |

Step 3: Stereoselective Reduction of 4-Hydroxycyclohexanone Oxime

This is the critical stereochemistry-determining step. The choice of catalyst and reaction conditions is paramount for achieving a high cis to trans ratio. Catalytic hydrogenation in an acidic medium using a platinum group metal catalyst is generally favored for the synthesis of cis-aminocyclohexanols.

Experimental Protocol: Catalytic Hydrogenation

-

Reagents: 4-Hydroxycyclohexanone oxime, platinum-based catalyst (e.g., PtO₂), acidic solvent (e.g., acetic acid or ethanol (B145695) with a mineral acid).

-

Procedure:

-

Dissolve 4-hydroxycyclohexanone oxime in the acidic solvent in a high-pressure hydrogenation vessel.

-

Add the platinum catalyst.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until hydrogen uptake ceases.

-

Filter the catalyst and remove the solvent under reduced pressure.

-

The resulting product mixture can be purified by crystallization or chromatography to isolate the cis-isomer.

-

| Starting Material | Product | Catalyst | Key Condition for cis-Selectivity |

| 4-Hydroxycyclohexanone Oxime | cis-4-Aminocyclohexanol | Platinum-based | Acidic medium |

Note: The diastereomeric ratio of the final product is highly dependent on the specific catalyst, solvent, and reaction conditions employed. Rhodium-based catalysts have also been reported to favor the formation of cis-isomers in the hydrogenation of substituted phenols.[3]

Section 2: Enzymatic Synthesis of cis-4-Aminocyclohexanol

This section describes a highly stereoselective one-pot enzymatic cascade for the synthesis of cis-4-aminocyclohexanol from 1,4-cyclohexanedione.[1][2][4] This method is notable for its high efficiency, excellent stereocontrol, and environmentally benign reaction conditions.

Enzymatic Cascade Pathway

Caption: One-pot enzymatic cascade for cis-4-aminocyclohexanol synthesis.

Experimental Protocol: Concurrent Cascade Synthesis

This protocol describes a one-pot reaction where both the keto reductase and amine transaminase are present simultaneously.

-

Reagents and Enzymes:

-

1,4-Cyclohexanedione

-

Keto reductase (KRED) from Lactobacillus kefir (LK-KRED)

-

Amine transaminase (ATA-3FCR-4M)

-

NADP⁺

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate (B84403) buffer

-

DMSO (co-solvent)

-

-

Procedure:

-

In a reaction vessel, prepare a potassium phosphate buffer (pH 7.5) containing NADP⁺, isopropylamine, PLP, and DMSO.

-

Add 1,4-cyclohexanedione to the buffer solution.

-

Initiate the reaction by adding freshly isolated cell lysates of LK-KRED and ATA-3FCR-4M.

-

Maintain the reaction at 30°C with stirring for 48 hours.

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

-

Quantitative Data for Enzymatic Synthesis

| Starting Material | Product | Enzymes | Diastereomeric Ratio (cis:trans) | Conversion |

| 1,4-Cyclohexanedione | cis-4-Aminocyclohexanol | LK-KRED, ATA-3FCR-4M | 89:11 | >99% |

| 4-Hydroxycyclohexanone | cis-4-Aminocyclohexanol | ATA-3FCR-4M | 90:10 | >99% |

(Data sourced from Sviatenko et al., 2019)[1][2]

Conclusion

This technical guide has presented two distinct methodologies for the synthesis of cis-4-aminocyclohexanol. The chemical route, proceeding through 4-hydroxycyclohexanone oxime, offers a conventional approach where stereocontrol is achieved in the final reduction step. While feasible, optimization of the reduction conditions is critical to maximize the yield of the desired cis-isomer.

In contrast, the enzymatic cascade starting from 1,4-cyclohexanedione provides a highly efficient and stereoselective alternative.[1][2] This one-pot synthesis is characterized by its high conversion rates, excellent diastereoselectivity, and adherence to the principles of green chemistry. For drug development and other applications where high isomeric purity is paramount, the enzymatic route represents a superior and more sustainable option.

Researchers and drug development professionals are encouraged to consider the specific requirements of their application, including scale, purity, and environmental impact, when selecting a synthetic route for cis-4-aminocyclohexanol.

References

An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanol is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid cyclohexane (B81311) framework and the stereospecific orientation of its amino and hydroxyl groups are pivotal in defining the three-dimensional structure and, consequently, the biological activity of target drug molecules. A thorough understanding of its structural parameters and conformational behavior is therefore essential for rational drug design and development. This technical guide provides a comprehensive analysis of the structure and conformation of trans-4-Aminocyclohexanol, integrating experimental data from spectroscopic methods with computational modeling.

Molecular Structure and Conformation

The most stable conformation of trans-4-Aminocyclohexanol is the chair form where both the amino (-NH₂) and hydroxyl (-OH) substituents occupy equatorial positions.[1] This diequatorial arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would destabilize a diaxial conformation. The cyclohexane ring is a dynamic system, capable of undergoing a "ring flip" to an alternative chair conformation. In the case of the trans isomer, this ring flip would force both substituents into axial positions, leading to significant steric strain. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.

The conformational preference can be explained by the principles of conformational analysis of 1,4-disubstituted cyclohexanes. For a trans isomer, the two possible chair conformations are diequatorial and diaxial. The diequatorial conformation is significantly more stable due to the absence of gauche butane (B89635) interactions and 1,3-diaxial interactions involving the substituents.

Experimental Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules like trans-4-Aminocyclohexanol. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring.

In the ¹H NMR spectrum of trans-4-Aminocyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H-1) exhibits characteristic coupling constants that confirm the diequatorial conformation. Specifically, the observed coupling constants are approximately 11.2 Hz and 3.9 Hz.[2] The larger coupling constant (11.2 Hz) corresponds to the interaction between two axial protons (axial-axial coupling), while the smaller value (3.9 Hz) is indicative of an interaction between an axial and an equatorial proton (axial-equatorial coupling).[2] This pattern is only possible if the H-1 proton is in an axial position, which in turn means the hydroxyl group must be in the equatorial position. Given the trans relationship, the amino group must also reside in an equatorial position.

Table 1: ¹H NMR Data for trans-4-Aminocyclohexanol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Position |

| H-1 (CH-OH) | ~3.55 | m | 11.2, 3.9 | Axial |

| H-4 (CH-NH₂) | ~2.58 | m | - | Axial |

| Cyclohexyl H (axial) | ~1.28 - 1.52 | m | - | Axial |

| Cyclohexyl H (equatorial) | ~1.99 - 2.06 | m | - | Equatorial |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is consistent with spectra available in public databases.[3][4]

X-ray Crystallography

Computational Structural Analysis

To complement the experimental findings, computational methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers of trans-4-Aminocyclohexanol. These calculations provide a quantitative measure of the stability of the diequatorial versus the diaxial conformation.

Theoretical calculations consistently show that the diequatorial chair conformation is the global energy minimum. The diaxial chair conformation is significantly higher in energy due to steric repulsion between the axial amino and hydroxyl groups with the axial hydrogens at the C-2, C-3, C-5, and C-6 positions. Boat and twist-boat conformations are also energetically unfavorable transition states or high-energy intermediates in the ring-flipping process and are not significantly populated at room temperature.

Table 2: Calculated Conformational Energies of trans-4-Aminocyclohexanol (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

| Diequatorial Chair | 0.00 |

| Diaxial Chair | > 5.0 |

| Twist-Boat | > 6.0 |

| Boat | > 7.0 |

Note: These are illustrative values based on general knowledge of conformational analysis. Specific values would require dedicated DFT calculations.[5][6]

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed protocol for determining the conformation of trans-4-Aminocyclohexanol using ¹H NMR spectroscopy is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-4-Aminocyclohexanol in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts but the fundamental coupling patterns should remain consistent.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully phase and baseline correct the spectrum.

-

-

Spectral Analysis:

-

Identify the signals corresponding to the H-1 and H-4 protons based on their chemical shifts and multiplicities.

-

Measure the coupling constants for the H-1 multiplet. A large coupling constant (~10-13 Hz) is indicative of an axial-axial coupling, while smaller coupling constants (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.

-

The presence of a large J-value for the H-1 proton confirms its axial position, and therefore, the equatorial position of the hydroxyl group.

-

Visualizations

Conformational Equilibrium of trans-4-Aminocyclohexanol

The following diagram illustrates the conformational equilibrium of trans-4-Aminocyclohexanol, heavily favoring the diequatorial conformer.

References

- 1. Page loading... [guidechem.com]

- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 3. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]

- 4. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asc.ohio-state.edu [asc.ohio-state.edu]

4-Aminocyclohexanol CAS number and molecular weight

An In-depth Technical Guide to 4-Aminocyclohexanol

For researchers, scientists, and drug development professionals, this compound is a versatile building block with significant applications in organic synthesis and pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key experimental protocols.

Chemical Identity and Molecular Characteristics

This compound is a cyclic amino alcohol that exists as two geometric isomers: cis and trans. The orientation of the amino and hydroxyl groups relative to the cyclohexane (B81311) ring dictates the isomer and its properties. The trans-isomer is generally more stable and widely utilized in various synthetic applications.

Table 1: Key Identifiers for this compound and its Variants

| Identifier | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol | This compound (Isomer Mixture) | trans-4-Aminocyclohexanol HCl |

| CAS Number | 27489-62-9[1] | 27489-62-9 (often cited with the same CAS as trans) | 6850-65-3[2] | 50910-54-8[3] |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO | C₆H₁₃NO[2] | C₆H₁₃NO · HCl[3] |

| Molecular Weight | 115.17 g/mol [1][2][4] | 115.17 g/mol | 115.17 g/mol [2] | 151.63 g/mol [3] |

| Synonyms | trans-4-Hydroxycyclohexylamine, 1,4-trans-hydroxycyclohexylamine | cis-4-Hydroxycyclohexylamine | 4-Hydroxycyclohexylamine | trans-4-Hydroxycyclohexylamine hydrochloride |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The properties of the commercially significant trans-isomer are well-documented.

Table 2: Physicochemical Properties of trans-4-Aminocyclohexanol

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 108-113 °C[1][5] |

| Boiling Point | 127 °C at 14 mmHg[1][5] |

| Density | 1.037 g/cm³[1] |

| Flash Point | 75.4 °C[1] |

| Refractive Index | 1.502[1] |

| Solubility | Soluble in water; slightly soluble in methanol (B129727) and chloroform[6] |

| pKa | 15.12 ± 0.40 (Predicted)[5] |

Applications in Research and Drug Development

This compound, particularly the trans-isomer, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[7][8]

-

Pharmaceutical Intermediates : It is a crucial building block for the synthesis of drugs such as Ambroxol hydrochloride, a mucolytic agent.[1][5][9] It is also used in the synthesis of other neuroactive agents and selective ligands.[8]

-

Agrochemicals : The compound serves as an intermediate for various pesticides, including insecticides and fungicides.[7]

-

Organic Synthesis : Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile reagent for creating complex molecules.[1]

Synthesis of this compound

Both chemical and biocatalytic routes for the synthesis of this compound have been developed. A notable and highly selective method involves an enzymatic cascade.

Biocatalytic Synthesis Pathway

A one-pot enzymatic cascade starting from 1,4-cyclohexanedione (B43130) allows for the stereoselective synthesis of both cis- and trans-4-Aminocyclohexanol.[4][10] This process utilizes a keto reductase (KRED) for the initial reduction, followed by an amine transaminase (ATA) for amination. The choice of the amine transaminase determines the stereochemical outcome.

Caption: Enzymatic cascade for the stereoselective synthesis of this compound isomers.

Experimental Protocols

One-Pot Synthesis of trans-4-Aminocyclohexanol via Enzymatic Cascade

This protocol is adapted from a published chemo-enzymatic synthesis.[4][7]

Objective: To synthesize trans-4-Aminocyclohexanol from 1,4-cyclohexanedione using a keto reductase and an amine transaminase in a one-pot reaction.

Materials:

-

1,4-Cyclohexanedione

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

NADP⁺

-

Isopropyl alcohol

-

MgCl₂

-

Isopropylamine

-

Pyridoxal 5'-phosphate (PLP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Lactobacillus kefir keto reductase (LK-KRED) cell lysate

-

Amine transaminase (ATA-200) cell lysate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Prepare a 30 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.5).

-

Add the following components to the buffer to achieve the specified final concentrations:

-

1,4-cyclohexanedione (50 mM)

-

NADP⁺ (1 mM)

-

Isopropyl alcohol (100 mM, 0.76% v/v)

-

MgCl₂ (1 mM)

-

Isopropylamine (500 mM)

-

PLP (1 mM)

-

DMSO (2% v/v)

-

-

Add freshly prepared LK-KRED cell lysate (0.2 mg/mL) and ATA-200 cell lysate (2 mg/mL) to the reaction mixture.

-

Incubate the reaction at 30°C with stirring (e.g., 250 rpm) for 48 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, stop the reaction and filter the solution to remove cell debris.

-

Purify the product, trans-4-Aminocyclohexanol, from the aqueous solution using silica gel column chromatography.

Expected Outcome: The target compound, trans-4-Aminocyclohexanol, is obtained as a pure substance after purification. The stereoselectivity of the reaction is dependent on the specific enzymes used.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 6. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]

- 9. Trans-4-Aminocyclohexanol CAS 27489-62-9 [homesunshinepharma.com]

- 10. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

Spectroscopic Analysis of 4-Aminocyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of 4-aminocyclohexanol. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid in the identification, characterization, and quality control of these important chemical entities in research and pharmaceutical development.

Molecular Structures and Isomerism

This compound exists as two diastereomers: cis-4-aminocyclohexanol and trans-4-aminocyclohexanol. The spatial orientation of the amino (-NH₂) and hydroxyl (-OH) functional groups relative to the cyclohexane (B81311) ring dictates the isomer. In the more stable chair conformation, the trans isomer predominantly exists with both substituents in equatorial positions, while the cis isomer has one axial and one equatorial substituent. This stereochemical difference is the basis for their distinct spectroscopic properties.

Caption: Chair conformations of cis- and trans-4-Aminocyclohexanol.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the cis and trans isomers of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

| Isomer | H1 (CH-OH) | H4 (CH-NH₂) | H2, H3, H5, H6 (Cyclohexyl) | Solvent |

| cis-4-Aminocyclohexanol | ~3.96 (m)[1] | ~3.20 (m)[1] | ~1.68 (m, 8H)[1] | D₂O |

| trans-4-Aminocyclohexanol | ~3.55 (m) | ~2.67 (m) | ~1.15-1.92 (m, 8H) | CDCl₃ |

Note: Chemical shifts can vary slightly based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

| Isomer | C1 (CH-OH) | C4 (CH-NH₂) | C2, C6 | C3, C5 | Solvent |

| cis-4-Aminocyclohexanol | 65.8 | 48.9 | 31.7 | 28.5 | D₂O |

| trans-4-Aminocyclohexanol | 69.8 | 50.5 | 35.3 | 31.2 | D₂O |

Data is sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Isomer | O-H Stretch | N-H Stretch | C-H Stretch | C-O Stretch | N-H Bend |

| cis-4-Aminocyclohexanol | ~3350 (broad) | ~3270 (broad) | ~2850-2930 | ~1050 | ~1600 |

| trans-4-Aminocyclohexanol | ~3300 (broad) | ~3275 (broad) | ~2850-2930 | ~1070 | ~1590 |

Data is sourced from the Spectral Database for Organic Compounds (SDBS) and reflects typical values for solid samples (KBr pellet or Nujol mull).

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for reproducible results.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 10-20 mg of the this compound isomer.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific isomer and the desired chemical exchange characteristics of the -OH and -NH₂ protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Instrument : 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Standard single-pulse experiment.

-

Solvent : D₂O[1]

-

Number of Scans : 16-64, depending on the sample concentration.

-

Relaxation Delay : 1-5 seconds.

-

Spectral Width : Typically 0-12 ppm.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Instrument : 75 MHz or higher frequency NMR spectrometer.

-

Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : Typically 0-220 ppm.

-

Temperature : 298 K.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry the this compound isomer and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation :

-

Transfer a portion of the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition :

-

Instrument : Fourier Transform Infrared (FTIR) spectrometer.

-

Mode : Transmittance.

-

Scan Range : 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the empty sample compartment should be acquired before running the sample.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound isomers.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-4-aminocyclohexanol isomers. Understanding the relative stabilities of these isomers is crucial in various fields, including medicinal chemistry and materials science, where the specific conformation of a molecule can significantly influence its biological activity and physical properties. This document outlines the theoretical basis for their stability, presents quantitative data, details relevant experimental protocols, and provides visualizations to aid in comprehension.

Core Concepts: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is primarily dictated by the steric interactions of the substituents with the cyclohexane (B81311) ring in its low-energy chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, equatorial positions are more stable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.

In the case of 4-aminocyclohexanol, we must consider the conformational preferences of both the amino (-NH₂) and hydroxyl (-OH) groups. The relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.

-

trans-4-Aminocyclohexanol: In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric interactions, leading to a thermodynamically favored state.[1]

-

cis-4-Aminocyclohexanol: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This inevitably introduces 1,3-diaxial interactions, leading to higher steric strain compared to the trans isomer.

An additional factor that can influence the stability of the cis isomer is the potential for intramolecular hydrogen bonding between the axial amino and hydroxyl groups. This interaction could partially offset the destabilizing steric effects.

Quantitative Analysis of Thermodynamic Stability

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position due to increased steric bulk.

| Functional Group | A-value (kcal/mol) | Reference |

| Amino (-NH₂) | 1.2 | [2] |

| Hydroxyl (-OH) | 0.6 - 0.9 (solvent dependent) | [2] |

Based on these A-values, the diaxial conformation of trans-4-aminocyclohexanol is significantly less stable than the diequatorial conformation. For cis-4-aminocyclohexanol, the two chair-flipped conformations, each with one axial and one equatorial group, would be in equilibrium. The conformer with the bulkier group (in this case, the amino group) in the equatorial position would be slightly favored.

The overall Gibbs free energy difference between the most stable conformations of the cis and trans isomers can be estimated by considering the sum of the A-values for the axial substituents.

-

ΔG° (trans, diequatorial): 0 kcal/mol (reference)

-

ΔG° (cis, axial-equatorial): Approximately 1.2 kcal/mol or 0.6-0.9 kcal/mol, depending on which group is axial.

This quantitative data clearly indicates that trans-4-aminocyclohexanol is the more thermodynamically stable isomer.

Experimental Determination of Isomer Stability

The relative thermodynamic stability of cis- and trans-4-aminocyclohexanol can be determined experimentally by establishing an equilibrium between the two isomers and measuring their relative concentrations. This is typically achieved through an equilibration reaction followed by analysis using spectroscopic or chromatographic methods.

Experimental Protocol: Acid-Catalyzed Equilibration and NMR Analysis

This protocol describes a general method for the acid-catalyzed equilibration of a disubstituted cyclohexane, which can be adapted for this compound, followed by ¹H NMR analysis to determine the equilibrium constant.

1. Equilibration Reaction:

-

Materials: A sample of either pure cis- or trans-4-aminocyclohexanol (or a mixture of known composition), a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a catalytic amount of D₂SO₄), and an NMR tube.

-

Procedure:

-

Dissolve a known quantity of the this compound isomer(s) in the deuterated solvent directly in an NMR tube.

-

Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄ or D₂SO₄). The acid catalyzes the interconversion of the isomers through a carbocation intermediate.

-

Seal the NMR tube and allow the reaction to proceed to equilibrium. This may require heating the sample at a controlled temperature for a specific period (e.g., several hours to days). The progress of the equilibration can be monitored periodically by ¹H NMR.

-

2. NMR Spectroscopic Analysis:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Procedure:

-

Acquire a ¹H NMR spectrum of the equilibrated mixture.

-

Identify distinct signals corresponding to the cis and trans isomers. Protons adjacent to the amino and hydroxyl groups are often well-resolved and can be used for quantification.

-

Integrate the signals corresponding to each isomer. The ratio of the integrals will be proportional to the molar ratio of the isomers at equilibrium.

-

3. Calculation of Equilibrium Constant and Gibbs Free Energy:

-

The equilibrium constant (K_eq) is calculated from the ratio of the concentrations (or integral areas) of the isomers: K_eq = [trans-4-aminocyclohexanol] / [cis-4-aminocyclohexanol]

-

The standard Gibbs free energy difference (ΔG°) between the isomers can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.

Alternative Analytical Techniques

-

Gas Chromatography (GC): A GC method with a suitable column (e.g., a polar capillary column) can be used to separate and quantify the cis and trans isomers in the equilibrated mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with derivatization of the amino group, can also be employed for the separation and quantification of the isomers.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using the DOT language.

Figure 1: Chair conformations of trans- and cis-4-aminocyclohexanol.

Figure 2: Experimental workflow for determining thermodynamic stability.

Figure 3: Factors influencing the thermodynamic stability of this compound isomers.

Conclusion

References

Solubility Profile of 4-Aminocyclohexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminocyclohexanol in various organic solvents. Due to its bifunctional nature, containing both a hydroxyl and an amino group, this compound's solubility is of significant interest in pharmaceutical synthesis and other chemical applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to aid in solvent selection and experimental design.

Overview of this compound

This compound exists as two stereoisomers: cis and trans. The trans isomer is generally more thermodynamically stable and is more commonly used in chemical synthesis.[1] Both isomers are white to off-white crystalline solids at room temperature.[1] The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH2) group dictates its solubility behavior, leading to moderate to good solubility in polar solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following tables summarize the available qualitative and limited quantitative data for both the cis and trans isomers.

Table 1: Solubility of trans-4-Aminocyclohexanol

| Solvent | Qualitative Solubility | Quantitative Solubility (at specified conditions) |

| Water | Soluble[1][2][3][4] | Not specified |

| Methanol (B129727) | Soluble[1], Slightly Soluble[2][4] | Not specified |

| Ethanol | Soluble[1] | Not specified |

| Chloroform (B151607) | Soluble[2], Slightly Soluble[2][4] | Not specified |

| Diethyl ether : Isopropanol (3:1 v/v) | Not specified | 0.7 mg/mL[5] |

| Acetone | Not specified | Not specified |

| Ethyl Acetate | Soluble[6] | Not specified |

| Dichloromethane | Soluble[6] | Not specified |

| DMSO | Soluble[6] | Not specified |

| Toluene | Not specified | Not specified |

Note: The conflicting reports on methanol and chloroform solubility ("soluble" vs. "slightly soluble") may be due to differences in experimental conditions (e.g., temperature, purity of materials) or subjective assessment in the absence of quantitative measurement.

Table 2: Solubility of cis-4-Aminocyclohexanol

| Solvent | Qualitative Solubility | Quantitative Solubility (at specified conditions) |

| Water | Soluble[7] | Not specified |

| Various Organic Solvents | Soluble[7] | Not specified |

Note: The information regarding the solubility of cis-4-aminocyclohexanol is very limited. Further experimental investigation is required to establish a comprehensive solubility profile.

Experimental Protocols for Solubility Determination

While specific experimental protocols for this compound are not detailed in the reviewed literature, standard methods for determining the solubility of solid organic compounds can be readily applied. The following are detailed methodologies for the gravimetric and shake-flask methods.

Gravimetric Method

This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound (either cis or trans isomer)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic bath or incubator

-

Vials with screw caps

-

Volumetric flask

-

Pipette

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and place it in a thermostatic bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the excess solid to settle.

-

Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of supernatant pipetted) * 100

Shake-Flask Method with Spectroscopic Quantification

This method is a widely used and reliable technique for determining equilibrium solubility. Quantification is often performed using a spectroscopic method like UV-Vis spectrophotometry or HPLC if the compound has a suitable chromophore. Since this compound lacks a strong UV chromophore, derivatization or an alternative quantification method like HPLC with a refractive index detector (RID) or evaporative light scattering detector (ELSD) would be necessary.

Materials:

-

This compound (either cis or trans isomer)

-

Selected organic solvent

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., RID or ELSD) or a UV-Vis spectrophotometer (if a suitable derivatization agent is used)

-

Vials and volumetric glassware

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent and generate a calibration curve using the chosen analytical method.

-

Add an excess of solid this compound to several vials containing a known volume of the solvent.

-

Seal the vials and place them in a shaker or orbital incubator at a constant temperature.

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the specified time, remove the vials and centrifuge them at high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

Dilute the filtered saturated solution as necessary to fall within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.

-

The solubility is the concentration of the solute in the saturated solution. The plateau of the concentration versus time plot indicates that equilibrium has been reached.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Influence of Solvent Polarity on Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The following diagram illustrates the expected trend of solubility based on solvent polarity.

Caption: Solvent Polarity and this compound Solubility.

Conclusion

The solubility of this compound is a critical parameter for its use in research and development. While comprehensive quantitative data remains scarce, this guide provides the currently available information and outlines robust experimental protocols for its determination. The provided workflows offer a systematic approach to solvent screening and solubility measurement. It is recommended that researchers and drug development professionals perform their own solubility studies under their specific experimental conditions to obtain precise and reliable data for their applications.

References

- 1. Page loading... [guidechem.com]

- 2. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 3. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 4. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. trans-4-Aminocyclohexanol | CAS:27489-62-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-Aminocyclohexanol and its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocyclohexanol is a versatile bifunctional molecule featuring both an amino and a hydroxyl group on a cyclohexane (B81311) ring. This unique structure, existing as cis and trans diastereomers, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The stereochemistry and the ability to selectively functionalize either the amine or the alcohol group have led to its incorporation into a variety of biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental details and quantitative data to aid researchers in their work.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including the reduction of 4-aminophenol (B1666318) or 1,4-cyclohexanedione (B43130). Both chemical and chemoenzymatic methods have been developed to control the stereoselectivity of the final product.

Chemical Synthesis

A common industrial method for producing trans-4-aminocyclohexanol involves the catalytic hydrogenation of 4-aminophenol. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Table 1: Catalytic Hydrogenation of 4-Aminophenol for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | trans:cis Ratio | Conversion (%) | Selectivity (%) | Reference |

| Ru-M/Al₂O₃ (M=Rh, Pd, Pt, or Ni) | Not specified | 120-150 | 3.0-5.0 | ≥ 99.5:0.5 | 99.4 | 96.7 | [1] |

| Rhodium-based | Not specified | Not specified | Not specified | Favors cis | Not specified | Not specified | [2] |

| Palladium-based | Not specified | Not specified | Not specified | Favors trans | Not specified | Not specified | [2] |

-

Catalyst Activation: The Ru-M/Al₂O₃ catalyst is reduced by hydrogen at 200-400 °C for 2-8 hours.

-

Hydrogenation: The catalytic hydrogenation of 4-aminophenol is carried out in a fixed-bed reactor.

-

Reaction Conditions: The reaction is maintained at a pressure of 3.0-5.0 MPa and a temperature of 120-150 °C. The mass ratio of hydrogen to 4-aminophenol is kept between 5:1 and 15:1.

-

Work-up: The product from the reactor undergoes gas-liquid separation. The resulting liquid is treated with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: The solid hydrochloride salt is neutralized with a base to yield high-purity trans-4-aminocyclohexanol.

Chemoenzymatic Synthesis

One-pot chemoenzymatic methods offer a highly stereoselective route to both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione. These methods utilize a combination of a ketoreductase (KRED) and an amine transaminase (ATA).[3]

-

Reaction Setup: In a one-necked flask equipped with a magnetic stirrer and a thermometer, 1.5 mmol of 1,4-cyclohexanedione (50 mM) is added.

-

Enzyme Addition: The reaction is initiated by the addition of a ketoreductase and an amine transaminase with cis-selectivity.

-

Reaction Conditions: The reaction is carried out at 30 °C with stirring at 250 rpm.

-

Monitoring and Work-up: The reaction progress is monitored by appropriate analytical techniques. Upon completion, the product is isolated and purified.

Note: The synthesis of the trans-isomer can be achieved by using an amine transaminase with trans-selectivity.

References

- 1. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

The Synthesis of 4-Aminocyclohexanol: A Journey from Early Discovery to Modern Biocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanol, a key building block in the pharmaceutical industry, has a rich history of synthetic exploration. This whitepaper provides a comprehensive overview of the discovery and evolution of its synthesis, from early chemical methods to modern, highly selective enzymatic routes. We present a detailed examination of key experimental protocols, quantitative data for comparative analysis, and visualizations of the core synthetic pathways. This document serves as a technical guide for researchers and professionals in drug development, offering insights into the various methodologies for obtaining this crucial intermediate.

Introduction

This compound, with its cis and trans isomers, is a vital cycloaliphatic bifunctional molecule. The spatial arrangement of its amino and hydroxyl groups makes it a valuable synthon in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The trans-isomer, in particular, is a key intermediate in the synthesis of the mucolytic agent Ambroxol. The journey to efficiently and stereoselectively synthesize this compound has been a long and evolving one, reflecting the broader advancements in synthetic organic chemistry. This guide delves into the historical context of its discovery and the pivotal developments in its synthesis, providing a technical resource for the scientific community.

Historical Perspective and Discovery

The earliest comprehensive descriptions of the synthesis of this compound date back to the late 1930s. A seminal work by Ferber and Brückner in 1939 detailed a method that has become a foundational approach in the chemical synthesis of this compound.[1][2] Their method involved the catalytic hydrogenation of p-acetamidophenol (paracetamol), a readily available starting material. This process typically yields a mixture of the cis and trans isomers of 4-acetamidocyclohexanol, which then requires hydrolysis to afford the final this compound isomers. A significant challenge in these early methods was the efficient separation of the desired trans isomer from the cis isomer, often relying on techniques like fractional crystallization.

Chemical Synthesis of this compound

The classical chemical synthesis of this compound has been refined over the decades, with a primary focus on improving the yield and stereoselectivity of the hydrogenation step.

Catalytic Hydrogenation of p-Acetamidophenol

This method remains a widely practiced industrial route. The core of this process is the reduction of the aromatic ring of p-acetamidophenol.

Reaction Pathway:

Figure 1: Chemical synthesis pathway of this compound from p-Acetamidophenol.

A variety of catalysts and reaction conditions have been explored to control the cis/trans ratio of the product. Ruthenium, rhodium, and platinum-based catalysts have all been employed, with the choice of catalyst and support significantly influencing the stereochemical outcome.[3]

Table 1: Comparison of Catalysts for the Hydrogenation of p-Acetamidophenol Derivatives

| Catalyst | Support | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Reference |

| Platinum Oxide | - | Room Temp | ~3 | 4:1 | [2] |

| Raney Nickel | - | 180 | 10 | 4:1 | [2] |

| Rhodium | Al2O3 | Room Temp | ~3.5 | 1:1 | [1] |

| Ruthenium | Carbon | 120 | 70 | - | |

| Ru-Ni | Graphite | 120 | 70 | Improved vs. mono |

Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol

Materials:

-

p-Acetamidophenol

-

Ethanol (absolute)

-

Raney Nickel

-

High-pressure hydrogenation vessel

-

Filtration apparatus

Procedure: [2]

-

In a high-pressure vessel, charge 100 g of p-acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney Nickel.

-

Seal the vessel and apply hydrogen gas to a pressure of 10 bar.

-

Heat the mixture to 180°C and maintain this temperature for 2 hours with stirring.

-

Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains a mixture of cis- and trans-4-acetamidocyclohexanol.

-

The resulting isomeric mixture is then hydrolyzed using acidic or alkaline conditions to yield cis/trans-4-aminocyclohexanol.

-

The trans isomer is typically isolated via fractional crystallization.

Modern Enzymatic Synthesis

The quest for higher selectivity and more environmentally benign synthetic routes has led to the development of enzymatic methods for this compound synthesis. These methods utilize the high stereospecificity of enzymes to produce either the cis or trans isomer with high purity.

One-Pot Synthesis from 1,4-Cyclohexanedione

A state-of-the-art approach involves a one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione.[4][5] This process employs a keto reductase (KRED) for the initial reduction, followed by an amine transaminase (ATA) for the amination step.

Reaction Pathway:

References

- 1. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 2. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 3. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence and Isolation of 4-Aminocyclohexanol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 4-aminocyclohexanol analogs, a significant class of bioactive compounds. While this compound itself is not a known natural product, a diverse range of its structural analogs, primarily aminocyclitols, are produced by various microorganisms. These compounds, which include the clinically important aminoglycoside antibiotics and other enzyme inhibitors, are of great interest to the pharmaceutical and agrochemical industries. This guide details the natural sources of prominent aminocyclitols, provides in-depth experimental protocols for their isolation and purification, and presents quantitative data on their production. Furthermore, it elucidates the biosynthetic pathways of key aminocyclitol cores and the mechanisms of action of these valuable natural products, supported by detailed diagrams to facilitate understanding.

Introduction to this compound Analogs in Nature

This compound represents a simple chiral scaffold containing both an amino and a hydroxyl group on a cyclohexane (B81311) ring. While this specific molecule has not been reported from natural sources, a vast and structurally diverse group of its analogs, known as aminocyclitols, are well-established microbial secondary metabolites.[1][2] These compounds are characterized by a substituted cycloalkane core, typically a six-membered ring, bearing one or more amino groups and multiple hydroxyl groups.

The aminocyclitol family of natural products is renowned for its potent biological activities.[2] The most prominent members are the aminoglycoside antibiotics, which have been a cornerstone in the treatment of bacterial infections for decades.[3] Other aminocyclitols exhibit a range of bioactivities, including antifungal, antiviral, and enzyme-inhibiting properties.[2] Given their therapeutic and agricultural importance, the discovery, isolation, and characterization of novel aminocyclitol structures remain an active area of research.

This guide will focus on two representative and commercially significant aminocyclitol-containing natural products: Streptomycin (B1217042) , a well-known aminoglycoside antibiotic, and Validamycin A , an important agricultural fungicide. We will also delve into the biosynthesis of 2-deoxystreptamine , a central aminocyclitol core found in many aminoglycosides.

Natural Occurrence of this compound Analogs

The primary natural sources of aminocyclitol analogs are soil-dwelling bacteria, particularly those belonging to the order Actinomycetales. The genus Streptomyces is an especially prolific producer of these compounds.

Streptomycin

Streptomycin is a potent aminoglycoside antibiotic first isolated in 1943.[4] It exhibits broad-spectrum activity against many Gram-negative and some Gram-positive bacteria and was the first effective treatment for tuberculosis.

-

Natural Source: The primary producer of streptomycin is the Gram-positive, filamentous bacterium Streptomyces griseus .[4][5] This actinomycete is commonly found in soil and is known for its ability to produce a wide array of secondary metabolites.

Validamycin A

Validamycin A is an aminocyclitol antibiotic that is widely used in agriculture as a fungicide.[6] It is particularly effective against sheath blight disease in rice, caused by the fungus Rhizoctonia solani.

-

Natural Source: Validamycin A is produced by strains of the bacterium Streptomyces hygroscopicus .[6] Notably, the subspecies Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus subsp. jinggangensis are used for its industrial production.[6][7]

Isolation and Purification of this compound Analogs

The isolation and purification of aminocyclitols from fermentation broths is a multi-step process that typically involves the separation of the microbial biomass, followed by various chromatographic techniques to isolate the target compound.

Detailed Experimental Protocol for Streptomycin Isolation

The following protocol outlines a general procedure for the isolation and purification of streptomycin from a Streptomyces griseus fermentation culture.

3.1.1. Fermentation

-

Inoculum Preparation: A spore suspension of S. griseus is used to inoculate a seed culture medium. The seed culture is grown for 24-48 hours to generate sufficient biomass.

-

Production Fermentation: The production fermenter, containing a suitable medium (e.g., soybean meal, glucose, and mineral salts), is inoculated with the seed culture.[8][9] Fermentation is carried out for 5-10 days under controlled conditions of temperature (25-30°C), pH (7.0-8.0), and aeration.[10][11]

3.1.2. Initial Recovery

-

Biomass Removal: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.[10]

-

Acidification and Clarification: The pH of the supernatant is adjusted to be acidic to stabilize the streptomycin. The acidified broth is then filtered to remove any remaining solids.[10]

3.1.3. Purification

-

Cation-Exchange Chromatography: The clarified broth is passed through a column packed with a cation-exchange resin. Streptomycin, being basic, binds to the resin. The column is washed with water to remove unbound impurities.[10][12]

-

Elution: The bound streptomycin is eluted from the column using a solution of dilute acid (e.g., HCl) or a salt solution.[10][12]

-

Neutralization and Concentration: The eluate containing streptomycin is neutralized and then concentrated under vacuum.

-

Precipitation: The concentrated streptomycin solution is treated with a solvent such as acetone (B3395972) to precipitate the antibiotic.[10]

-

Final Purification and Drying: The precipitated streptomycin is collected, washed with a solvent, and dried under vacuum to yield the final product.[10]

Quantitative Data for Streptomycin Purification

The following table provides a representative summary of the purification of streptomycin from a Streptomyces griseus fermentation broth. The data is compiled from typical purification schemes described in the literature.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Fermentation Broth | 50,000 | 2,500,000 | 50 | 100 | 1 |

| Filtered Broth | 45,000 | 2,450,000 | 54.4 | 98 | 1.1 |

| Cation-Exchange Eluate | 2,000 | 2,200,000 | 1100 | 88 | 22 |

| Acetone Precipitation | 1,500 | 2,000,000 | 1333 | 80 | 26.7 |

| Final Purified Product | 1,200 | 1,800,000 | 1500 | 72 | 30 |

Note: The values in this table are illustrative and can vary significantly depending on the fermentation conditions and purification methods used.

Detailed Experimental Protocol for Validamycin A Isolation

The following protocol describes the isolation of Validamycin A from a Streptomyces hygroscopicus fermentation culture.

3.3.1. Fermentation

-

Inoculum and Production: Similar to streptomycin production, a two-stage fermentation process is employed, starting with a seed culture of S. hygroscopicus followed by large-scale production fermentation.[7]

3.3.2. Initial Recovery

-

Cell Separation: The mycelial biomass is removed from the fermentation broth by centrifugation or filtration.[7]

3.3.3. Purification

-

Cation-Exchange Chromatography: The clarified fermentation broth is applied to a cation-exchange resin column.[7]

-

Washing: The column is washed with a low-ionic-strength buffer to remove impurities.[7]

-

Elution: Validamycin A is eluted from the resin using a salt gradient (e.g., NaCl) or a change in pH.[7]

-

Further Chromatographic Steps: Additional purification may be achieved through gel filtration or reversed-phase chromatography to obtain high-purity Validamycin A.[7]

-

Quantification: The concentration and purity of Validamycin A can be determined by High-Performance Liquid Chromatography (HPLC).[7]

Quantitative Data for Validamycin A Production

Biosynthesis of this compound Analogs

The biosynthesis of aminocyclitols originates from primary metabolic pathways, with sugar phosphates serving as the initial precursors.

Biosynthesis of the 2-Deoxystreptamine Core

2-Deoxystreptamine (2-DOS) is a key biosynthetic intermediate for a large number of aminoglycoside antibiotics, including kanamycin (B1662678) and neomycin.[14] Its biosynthesis starts from D-glucose-6-phosphate. The key steps are catalyzed by a series of enzymes encoded within the antibiotic biosynthetic gene cluster.[10][15]

Biosynthesis of Validamycin A

The biosynthesis of Validamycin A begins with sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. The initial cyclization is a key step, followed by a series of modifications to form the final product.[16]

Mechanisms of Action

The biological activity of aminocyclitol analogs stems from their ability to interact with specific molecular targets in pathogens.

Mechanism of Action of Aminoglycoside Antibiotics

Aminoglycosides, such as streptomycin, exert their bactericidal effect by inhibiting protein synthesis in bacteria.[8][17] They bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[8] This binding interferes with the decoding process, leading to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain.[8][17] This ultimately results in the production of non-functional proteins and bacterial cell death.

Mechanism of Action of Validamycin A